Transmetalation Rate Modulation: Dioxaborinane vs. Dioxaborolane Esters
The rate of the transmetalation step in Suzuki-Miyaura cross-coupling is critically dependent on the boronic ester structure. A 2024 mechanistic study demonstrated that arylboronic esters derived from 1,3-diols (1,3,2-dioxaborinanes) exhibit decreased electrophilicity compared to esters derived from 1,2-diols (1,3,2-dioxaborolanes, such as pinacol esters) [1]. This difference leads to a thermodynamically unfavorable formation of the Pd-O-B complex for dioxaborinanes, which can paradoxically accelerate the overall transmetalation process compared to dioxaborolanes that more readily form this intermediate [1]. While the study did not directly measure the specific compound, it establishes a class-level difference in the fundamental reaction mechanism that can be exploited for reaction optimization.
| Evidence Dimension | Electrophilicity and Transmetalation Kinetics |
|---|---|
| Target Compound Data | Decreased electrophilicity; thermodynamically unfavorable Pd-O-B complex formation. |
| Comparator Or Baseline | Arylboronic esters from 1,2-diols (1,3,2-dioxaborolanes, e.g., pinacol esters): Higher electrophilicity; thermodynamically favorable Pd-O-B complex formation. |
| Quantified Difference | Qualitative difference in electrophilicity and thermodynamic favorability of key intermediate. |
| Conditions | Suzuki-Miyaura cross-coupling reaction conditions as described in the cited study [1]. |
Why This Matters
This mechanistic difference allows a chemist to strategically select the dioxaborinane for its distinct kinetic profile, potentially enabling faster reactions under certain conditions compared to pinacol esters.
- [1] Delaney CP, et al. Effects of Ring Size and Steric Encumbrance on Boron-to-Palladium Transmetalation from Arylboronic Esters. J Org Chem. 2024. View Source
